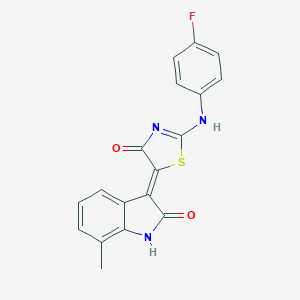![molecular formula C18H16BrNO4 B307896 (3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B307896.png)
(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoindole and 2,3,4-trimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5-bromoindole and 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can study its effects on different biological systems to identify potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its interactions with biological targets can be investigated to develop new treatments for diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A precursor in the synthesis of the target compound.
2,3,4-trimethoxybenzaldehyde: Another precursor used in the synthesis.
Indole derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one is unique due to its specific substitution pattern and the presence of both bromine and trimethoxybenzylidene groups. This combination of functional groups may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C18H16BrNO4 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H16BrNO4/c1-22-15-7-4-10(16(23-2)17(15)24-3)8-13-12-9-11(19)5-6-14(12)20-18(13)21/h4-9H,1-3H3,(H,20,21)/b13-8- |
InChI Key |
LDVUVYZKKBYGOL-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OC)OC |
SMILES |
COC1=C(C(=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-5-BROMO-3-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B307813.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![3-(HEPTYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B307815.png)
![(3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B307817.png)
![ETHYL 4-(5-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B307820.png)
![6-(2-FURYL)-3-(HEPTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B307821.png)
![(3Z)-5-BROMO-3-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B307822.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307824.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)
![1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307830.png)

![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307835.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
